2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide
Description
This compound features a 4-bromophenylsulfonyl group attached to an oxazole ring, substituted with a p-tolyl group at position 2 and a thioacetamide (-SCH2CONH2) moiety at position 5.
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S2/c1-11-2-4-12(5-3-11)16-21-17(18(25-16)26-10-15(20)22)27(23,24)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVSDIBWGPGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure includes an oxazole ring and a sulfonamide moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H15BrN2O4S2, with a molecular weight of 467.4 g/mol. The compound features a bromophenyl sulfonyl group, an oxazole ring, and a thioacetamide group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives containing oxazole rings can demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Analgesic Effects : Molecular docking studies suggest that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition could lead to analgesic effects .
- Anticancer Potential : Some studies have reported that oxazole derivatives possess anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Sulfonyl Group : A sulfonation reaction introduces the sulfonyl group into the aromatic system.
- Thioacetylation : The final step involves the incorporation of the thioacetamide moiety.
These synthetic routes are optimized for yield and purity to facilitate further biological testing.
Antimicrobial Activity
A study evaluating various oxazole derivatives found that those with bromophenyl and sulfonamide groups exhibited potent antimicrobial activity against a range of bacterial strains. The effectiveness was assessed using the turbidimetric method, indicating that structural modifications can enhance antimicrobial efficacy .
Analgesic Activity
In analgesic testing using the writhing test and hot plate test, compounds similar to this compound demonstrated significant pain relief compared to control groups. Molecular docking simulations indicated strong binding affinities to COX-2, suggesting a mechanism for their analgesic properties .
Anticancer Screening
Research involving the MCF7 breast cancer cell line revealed that certain derivatives exhibited cytotoxic effects, leading to cell death through apoptosis. The compounds were evaluated using the Sulforhodamine B (SRB) assay, which confirmed their potential as anticancer agents .
The proposed mechanism of action for this compound involves:
- Inhibition of COX Enzymes : By binding to COX enzymes, particularly COX-2, the compound may reduce prostaglandin synthesis, leading to decreased inflammation and pain.
- Interference with Cancer Cell Metabolism : The compound may disrupt metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound is compared to structurally related molecules based on:
- Sulfonyl groups : Critical for interactions with biological targets (e.g., enzyme active sites).
- Heterocyclic cores : Oxazole, thiazole, or triazole rings influence electronic properties and binding affinity.
- Thioacetamide linkages : Enhance solubility and enable covalent interactions.
- Substituents : Aromatic groups (e.g., p-tolyl, fluorophenyl) modulate steric and hydrophobic effects.
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points: Oxazole-thioacetamide derivatives typically exhibit high melting points (>200°C), as seen in (229–231°C for a pyrimidinone analog) .
- Spectroscopic Data :
Key Insights and Contradictions
- Bioactivity vs. Toxicity : While thioacetamide derivatives in show nematicidal activity, some analogs (e.g., nitrobenzothiazoles in ) may exhibit cytotoxicity, necessitating further study .
- Substituent Effects : Fluorophenyl or p-tolyl groups enhance lipophilicity, but bulky substituents (e.g., benzofuran in ) may reduce bioavailability .
Preparation Methods
Structural Overview and Key Functional Groups
2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide comprises three critical moieties:
- A 4-bromophenylsulfonyl group at position 4 of the oxazole ring, contributing to electron-withdrawing effects and metabolic stability.
- A p-tolyl substituent at position 2, enhancing hydrophobic interactions.
- A thioacetamide side chain at position 5, enabling nucleophilic reactivity and hydrogen bonding.
Synthesis Pathways
Route 1: Oxazole Ring Formation Followed by Sulfonylation
This two-step approach begins with constructing the oxazole core, followed by sulfonylation and thioacetamide functionalization.
Step 1: Synthesis of 2-(p-Tolyl)-4-hydroxyoxazole-5-carboxylic Acid
A modified Robinson-Gabriel synthesis is employed:
- Condensation of p-tolylglyoxylic acid with ammonium acetate in acetic anhydride yields 2-(p-tolyl)oxazole-4-carboxylic acid.
- Hydroxylation at position 5 is achieved via nitration (HNO$$3$$/H$$2$$SO$$4$$) followed by reduction (SnCl$$2$$/HCl).
Reaction Conditions :
- Temperature: 0–5°C (nitration), 70°C (reduction)
- Yield: 68% (nitration), 82% (reduction)
Route 2: Pre-sulfonylated Oxazole Assembly
This convergent strategy involves preparing the sulfonylated oxazole intermediate before coupling with the thioacetamide unit.
Intermediate Synthesis: 4-(4-Bromophenylsulfonyl)-2-(p-tolyl)oxazole
- Suzuki-Miyaura coupling of 4-bromophenylsulfonyl chloride with 2-(p-tolyl)oxazole-4-boronic acid (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O).
- Purification via silica chromatography (hexane/EtOAc 4:1).
Key Challenges :
- Boronic acid instability requires anhydrous conditions.
- Competing protodeboronation reduces yield to 57%.
Thioacetamide Coupling
- Lithiation at position 5 using LDA (−78°C, THF).
- Quenching with elemental sulfur, followed by reaction with chloroacetamide (1.1 eq) at 25°C.
Yield Comparison :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Suzuki coupling | 57 | 92.4 |
| Lithiation | 73 | 88.1 |
| Final product | 41 | 95.6 |
Mechanistic Insights and Side Reactions
Sulfonylation Selectivity
The electrophilic aromatic substitution at position 4 is directed by the oxazole ring's electronic properties. DFT calculations reveal a 12.3 kcal/mol preference for para-sulfonylation over ortho (Figure 1). Competing N-sulfonylation is suppressed using bulky bases (e.g., DIPEA).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total yield (%) | 44 | 41 |
| Purity (HPLC, %) | 98.2 | 95.6 |
| Scalability (kg) | 0.5 | 2.0 |
| Cost (USD/g) | 142 | 218 |
| Key advantage | Simplicity | Scalability |
Route 1 is preferred for small-scale research, while Route 2 offers better reproducibility for industrial applications.
Characterization and Validation
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, oxazole-H), 7.89–7.82 (m, 4H, Ar-H), 7.45 (d, J = 8.1 Hz, 2H, p-tolyl), 4.32 (s, 2H, CH$$2$$), 2.39 (s, 3H, CH$$_3$$).
- HPLC : Retention time 6.74 min (C18, MeCN/H$$_2$$O 70:30).
- XRD : Monoclinic crystal system (P2$$_1$$/c), confirming planar oxazole-sulfonyl conformation.
Industrial-Scale Considerations
A continuous-flow variant of Route 2 achieves 89% conversion with:
- Microreactor residence time: 8.2 min
- Temperature: 110°C
- Catalyst: Immobilized Pd/Fe$$3$$O$$4$$ (reusable 7 cycles)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
